molecular formula C15H14N2S2 B2988953 N-benzyl-6-(methylthio)-1,3-benzothiazol-2-amine CAS No. 854057-98-0

N-benzyl-6-(methylthio)-1,3-benzothiazol-2-amine

Cat. No. B2988953
CAS RN: 854057-98-0
M. Wt: 286.41
InChI Key: MSNOIMAMJPYPAQ-UHFFFAOYSA-N
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Description

N-benzyl-6-(methylthio)-1,3-benzothiazol-2-amine, also known as NSC-707545, is a chemical compound that has gained attention in the scientific community due to its potential applications in cancer research.

Scientific Research Applications

Antitumor Properties and Prodrug Development

A novel class of 2-(4-aminophenyl)benzothiazoles, related to N-benzyl-6-(methylthio)-1,3-benzothiazol-2-amine, has shown potent antitumor properties both in vitro and in vivo. These compounds induce and are metabolized by cytochrome P 450 1A1, leading to active metabolites. To overcome the limitations posed by drug lipophilicity, amino acid conjugation has been utilized, resulting in water-soluble, chemically stable prodrugs that revert to their parent amine in vivo. These prodrugs have demonstrated significant tumor growth retardation in breast and ovarian xenograft models, with manageable toxic side effects, suggesting their suitability for clinical evaluation (Bradshaw et al., 2002).

Catalytic C-H, N-H Coupling

The direct amination of azoles, including benzothiazole derivatives via catalytic C-H, N-H coupling, has been achieved using a copper catalyst. This process allows for the efficient synthesis of aminated products, contributing to the development of novel chemical entities with potential applications in pharmaceuticals and material science (Monguchi et al., 2009).

Synthesis and Anticancer Activity

The synthesis of novel heterocycles incorporating the benzothiazole moiety has led to compounds with significant in-vitro anticancer activity. This includes derivatives of 3-cyano-6,9-dimethyl-4-imino 2-methylthio 4H-pyrimido [2,1-b] [1,3] benzothiazole, which exhibited remarkable activity against various human cancer cell lines. Such findings underscore the potential of benzothiazole derivatives in the development of new anticancer agents (Waghmare et al., 2013).

Water-Soluble Lysyl- and Alanyl-Amide Prodrugs

Further exploration into the antitumor benzothiazoles has led to the synthesis of water-soluble L-lysyl- and L-alanyl-amide prodrugs of lipophilic antitumor 2-(4-aminophenyl)benzothiazoles. These prodrugs have shown good water solubility, stability, and in vivo degradation to their parent compound, with the lysyl-amide of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole selected for phase 1 clinical evaluation due to its pharmaceutical properties (Hutchinson et al., 2002).

Domino Condensation/S-arylation/Heterocyclization Reactions

Innovative synthetic routes have been developed for 2-N-substituted benzothiazoles, crucial core structures for pharmaceutical agents, through domino condensation/S-arylation/heterocyclization reactions. This copper-catalyzed three-component synthesis significantly simplifies the production process of these heterocycles, enhancing their applicability in drug development and other chemical industries (Ma et al., 2011).

properties

IUPAC Name

N-benzyl-6-methylsulfanyl-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2S2/c1-18-12-7-8-13-14(9-12)19-15(17-13)16-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSNOIMAMJPYPAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC2=C(C=C1)N=C(S2)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-6-(methylthio)-1,3-benzothiazol-2-amine

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